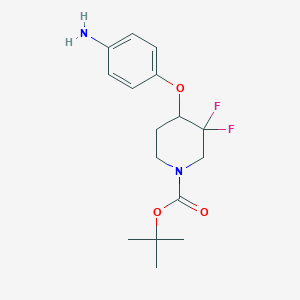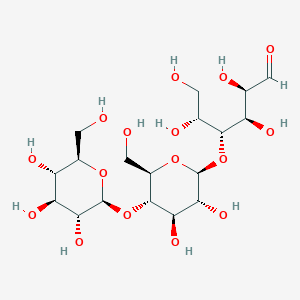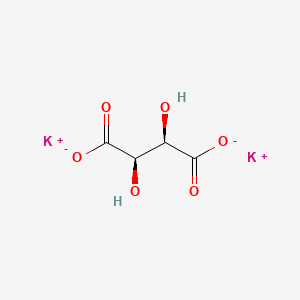![molecular formula C21H15Br2NaO5S B8099649 sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate](/img/structure/B8099649.png)
sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate” is known as 1,3-Dimethyl-2-imidazolidinone. It is a cyclic urea used primarily as a high-boiling polar aprotic solvent. This compound is colorless and highly polar, with excellent thermal and chemical stability. It is often used in various industrial applications, including detergents, dyestuffs, electronic materials, and polymer manufacturing .
準備方法
1,3-Dimethyl-2-imidazolidinone can be synthesized from 1,2-dimethylethylenediamine by reacting it with phosgene. This reaction produces the desired cyclic urea compound. The synthetic route involves the following steps:
Starting Material: 1,2-dimethylethylenediamine.
Reagent: Phosgene.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of phosgene.
Product Isolation: The product is isolated by removing the side product, imidazolium chloride, and the solvent, resulting in the crystalline product in high yield.
化学反応の分析
1,3-Dimethyl-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
1,3-Dimethyl-2-imidazolidinone has several scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions due to its high polarity and thermal stability.
Biology: It is employed in biological studies as a solvent for polar compounds.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a solvent in drug formulation.
Industry: It is utilized in the production of detergents, dyestuffs, electronic materials, and polymers.
作用機序
The mechanism by which 1,3-Dimethyl-2-imidazolidinone exerts its effects is primarily through its role as a solvent. It enhances the solubility of various compounds, facilitating their reactions and interactions. The molecular targets and pathways involved include:
Solvation: It solvates both inorganic and organic compounds, enhancing their reactivity.
Stabilization: It stabilizes reactive intermediates, allowing for smoother reaction progress.
Pathways: It participates in various chemical pathways by acting as a medium for reactions.
類似化合物との比較
1,3-Dimethyl-2-imidazolidinone can be compared with other similar compounds such as:
Dimethylpropyleneurea (DMPU): Both are cyclic ureas used as polar aprotic solvents. 1,3-Dimethyl-2-imidazolidinone has higher thermal stability.
Hexamethylphosphoramide (HMPA): While HMPA is also a polar aprotic solvent, it is carcinogenic, making 1,3-Dimethyl-2-imidazolidinone a safer alternative.
N,N-Dimethylformamide (DMF): DMF is another polar aprotic solvent, but it has a lower boiling point compared to 1,3-Dimethyl-2-imidazolidinone.
Similar Compounds
- Dimethylpropyleneurea (DMPU)
- Hexamethylphosphoramide (HMPA)
- N,N-Dimethylformamide (DMF)
1,3-Dimethyl-2-imidazolidinone stands out due to its high thermal stability and non-carcinogenic nature, making it a preferred choice in various applications .
特性
IUPAC Name |
sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Br2O5S.Na/c1-11-7-13(9-16(22)19(11)24)21(14-8-12(2)20(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28-21;/h3-10,24-25H,1-2H3;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOIORUCCYNQPE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Br2NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-((7AS)-8,8-dimethyl-1,1-dioxidohexahydro-2H-3a,6-methanobenzo[d]isothiazol-7-yl)but-2-en-1-one](/img/structure/B8099571.png)


![methyl (4R)-4-[(1R,3aS,3bR,4R,5aR,7R,9aS,9bS,11aR)-7-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-9a,11a-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoate](/img/structure/B8099595.png)


![5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene](/img/structure/B8099622.png)
![[4-(Pentafluoroethoxy)phenyl]boronic acid](/img/structure/B8099627.png)






